2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by:
- A 3,4,5-trimethoxybenzoyl group at position 1, contributing electron-rich aromaticity and influencing lipophilicity.
- A 4-nitrophenylmethylsulfanyl substituent at position 2, introducing redox-active nitro groups and thioether linkages that may modulate bioactivity .
This compound is part of a broader class of imidazole derivatives studied for their antiproliferative, antimicrobial, and enzyme-modulating properties. Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-27-16-10-14(11-17(28-2)18(16)29-3)19(24)22-9-8-21-20(22)30-12-13-4-6-15(7-5-13)23(25)26/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYWVSHLTXKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions One common approach is to start with the preparation of the 4-nitrophenylmethylsulfanyl intermediate, which is then reacted with a dihydroimidazole derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation. For instance, imidazole derivatives have shown promise in targeting protein kinases and other critical enzymes associated with tumor growth and metastasis .
Mechanism of Action
The mechanism through which this compound exerts its effects involves binding to active sites of enzymes, thereby inhibiting their catalytic functions. Additionally, it may modulate various signaling pathways by interacting with cellular receptors. This dual action enhances its potential as a therapeutic agent against various types of cancer .
Biological Research
Molecular Probes
In biological research, this compound serves as a molecular probe to investigate the interactions between proteins and small molecules. Its structural characteristics allow it to bind selectively to specific proteins, facilitating studies on protein function and the development of new therapeutic strategies.
Pharmacological Studies
Studies have demonstrated that imidazole derivatives can exhibit a range of pharmacological activities including antimicrobial, anti-inflammatory, and analgesic effects. The presence of the nitrophenyl and trimethoxybenzoyl groups enhances these biological activities by modifying the compound's interaction with biological targets .
Materials Science
Development of Novel Materials
The unique electronic and optical properties of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole make it a candidate for the development of advanced materials. Its structural features can be exploited in designing materials for applications in electronics and photonics.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits enzymes linked to cancer proliferation |
| Biological Research | Molecular probes for protein interactions | Facilitates understanding of protein functions |
| Materials Science | Development of novel electronic materials | Unique properties suitable for electronics and photonics |
Case Study 1: Anticancer Properties
A study focusing on imidazole derivatives similar to 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole highlighted its ability to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Molecular Probing
In another investigation, researchers utilized this compound as a molecular probe to elucidate the binding mechanisms between small molecules and target proteins. The findings indicated that modifications in the substituents significantly affected binding affinity and specificity.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl linkage may facilitate binding to metal ions or other biomolecules. The dihydroimidazolyl moiety can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- High-yield routes (>80%) are achievable for imidazole derivatives via optimized condensation or substitution reactions .
- The 4-nitrophenylmethylsulfanyl group’s introduction may require controlled thiol-alkylation conditions to avoid over-oxidation .
Antiproliferative Activity
- BZML: Exhibits potent activity against non-small cell lung cancer (H1299 cells) via microtubule disruption (IC50 = 14.6 nM), ROS induction, and G2/M phase arrest .
Antimicrobial Activity
- Phenylpyrazole-imidazole hybrids (e.g., ) demonstrated moderate-to-strong antimicrobial effects, though the nitro group in the target compound may enhance redox-mediated toxicity.
Physicochemical and Crystallographic Insights
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining imidazole derivatives, ensuring accurate structural validation .
Biological Activity
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole
- Molecular Formula : C_{19}H_{22}N_{4}O_{5}S
- Molecular Weight : 402.46 g/mol
The compound features a unique combination of functional groups that may influence its biological activity. The presence of the 4-nitrophenyl group is significant for its electronic properties, while the 3,4,5-trimethoxybenzoyl moiety may enhance lipophilicity and bioavailability.
Antimicrobial Properties
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to the one have been shown to possess antifungal and antibacterial effects. In a comparative study of various imidazole derivatives, some demonstrated potent activity against strains of Candida and Staphylococcus aureus .
Anti-inflammatory Activity
Imidazoles are known for their anti-inflammatory properties. A related compound was evaluated for its anti-inflammatory effects in vivo and showed promising results in reducing inflammation with minimal gastrointestinal irritation . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Anticancer Potential
The anticancer properties of imidazole derivatives have been extensively studied. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that certain imidazole derivatives exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells . The compound's ability to interact with DNA and disrupt cellular processes is a potential area for further research.
The biological activity of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It can interact with various receptors on cell surfaces, leading to altered cellular responses.
- Oxidative Stress Induction : Some studies suggest that imidazole derivatives can induce oxidative stress in target cells, leading to apoptosis .
Study 1: Antifungal Activity Evaluation
In a study assessing the antifungal efficacy of various imidazole derivatives, the compound demonstrated significant inhibition against Candida albicans with an IC50 value comparable to established antifungal agents. This suggests its potential use as a therapeutic agent in fungal infections .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of imidazole derivatives found that the compound significantly reduced edema in animal models. The reduction in inflammatory markers was statistically significant compared to controls .
Data Summary Table
| Property | Result |
|---|---|
| Antimicrobial Activity | Effective against Candida spp. |
| Anti-inflammatory Activity | Significant edema reduction |
| Anticancer Activity | Cytotoxicity against cancer cells |
| Mechanism | Enzyme inhibition & receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
